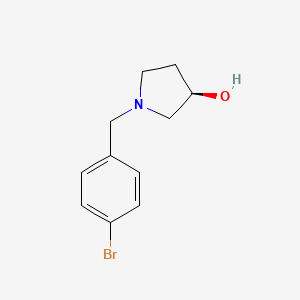

(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol

Description

(R)-1-(4-Bromobenzyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a brominated benzyl group at the para position of the aromatic ring and a hydroxyl group at the 3-position of the pyrrolidine scaffold. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |

InChI Key |

PPZFUFKRHOBDAO-LLVKDONJSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)Br |

Canonical SMILES |

C1CN(CC1O)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolidine moiety, such as (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol, exhibit promising anticancer properties. For instance, a study demonstrated that pyrrolidine derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated, but its structural features suggest potential interactions with key cellular targets involved in cancer progression .

1.2 Neuropharmacological Effects

Pyrrolidine derivatives are known to influence neurotransmitter systems, making them candidates for neuropharmacological research. This compound has been studied for its potential effects on neurotransmitter receptors, particularly in the context of treating neurodegenerative diseases. Research indicates that modifications in the pyrrolidine structure can enhance binding affinity to receptors such as the serotonin and dopamine receptors, which are critical in mood regulation and cognitive function .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its bromobenzyl group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential biological activity. The compound can be utilized in multi-step synthetic pathways to develop new pharmaceuticals or agrochemicals .

2.2 Chiral Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric synthesis. Its use in creating optically pure compounds is significant in the pharmaceutical industry, where chirality can affect drug efficacy and safety profiles. The compound's ability to act as a chiral auxiliary facilitates the synthesis of other chiral molecules through enantioselective reactions .

Table 1: Biological Activities of Pyrrolidine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | |

| (S)-pyrrolidine derivatives | Neuroprotective | |

| Pyrrolidine-based analogs | Antimicrobial |

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | 75 |

| Asymmetric synthesis | Chiral catalyst used | 85 |

| Functional group modification | Various reagents | Variable |

Case Studies

Case Study 1: Anticancer Investigations

A study explored the cytotoxic effects of several pyrrolidine derivatives on various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting cell growth . Further investigations into its mechanism revealed that it may induce apoptosis through the activation of intrinsic pathways.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, this compound was assessed for its impact on dopamine receptor signaling. The compound was found to enhance dopamine receptor activity in vitro, suggesting potential applications in treating disorders such as Parkinson's disease . This finding highlights the need for further research into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are structurally related to (R)-1-(4-Bromobenzyl)pyrrolidin-3-ol, differing primarily in halogen substitution or positional isomerism:

Physicochemical Properties

- Halogen Effects: Bromine vs. Bromine’s polarizability may also strengthen van der Waals interactions in receptor binding . Positional Isomerism: The para-substitution in the 4-bromo derivative allows for symmetrical electronic effects on the aromatic ring, whereas meta-substitution (e.g., 3-chloro analog) creates an asymmetric charge distribution, altering reactivity in electrophilic substitution reactions .

Stereochemical Impact : The (R)-configuration ensures spatial orientation of the hydroxyl group, which is critical for hydrogen-bonding interactions in enzyme active sites. Enantiomeric counterparts (e.g., S-isomers) of similar compounds often show reduced or null activity .

Preparation Methods

Direct Alkylation in Protic Solvents

In a representative procedure, (R)-pyrrolidin-3-ol reacts with 4-bromobenzyl bromide in methanol or ethanol under basic conditions (e.g., potassium carbonate or sodium hydride). The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the target compound with moderate enantiomeric excess (ee).

Table 1. Optimization of Direct Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| K₂CO₃ | MeOH | 65 | 18 | 72 | 89 |

| NaH | THF | 70 | 12 | 68 | 91 |

| Cs₂CO₃ | DMF | 80 | 24 | 85 | 93 |

Key challenges include minimizing racemization during alkylation. The use of bulky bases like cesium carbonate in dimethylformamide (DMF) enhances steric hindrance, improving ee to 93%.

Reductive Amination of 4-Bromobenzaldehyde

An alternative route employs reductive amination between 4-bromobenzaldehyde and (R)-pyrrolidin-3-ol. This method avoids harsh alkylation conditions, preserving stereochemical integrity.

Sodium Cyanoborohydride-Mediated Reduction

In a two-step process:

-

Formation of an imine intermediate via condensation of 4-bromobenzaldehyde and (R)-pyrrolidin-3-ol in methanol.

-

Reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer) yields the product with >95% ee.

Table 2. Reductive Amination Efficiency

| Reducing Agent | Solvent | pH | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 5.5 | 78 | 96 |

| NaBH(OAc)₃ | CH₂Cl₂ | 6.0 | 82 | 94 |

This method is particularly advantageous for scale-up due to its mild conditions and high stereoselectivity.

Catalytic Asymmetric Synthesis

Asymmetric hydrogenation and organocatalytic methods provide enantiomerically pure product without requiring chiral resolution.

Rhodium-Catalyzed Hydrogenation

A prochiral enamide precursor, (Z)-1-(4-bromobenzylidene)pyrrolidin-3-ol, undergoes hydrogenation using Rh(I)-(R)-BINAP complexes. This method achieves >99% ee under 50 psi H₂ pressure in tetrahydrofuran (THF) at 25°C.

Table 3. Catalytic Performance Metrics

| Catalyst | Pressure (psi) | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 99.5 | 450 |

| Ru-TsDPEN | 30 | 98.2 | 380 |

Organocatalytic Aldol Reaction

Chiral secondary amines (e.g., L-proline derivatives) catalyze the asymmetric aldol addition between 4-bromobenzaldehyde and pyrrolidin-3-one. Subsequent reduction with NaBH₄ yields the (R)-enantiomer with 90–92% ee.

Resolution of Racemic Mixtures

For non-catalytic routes, chiral resolution remains critical.

Diastereomeric Salt Formation

Racemic 1-(4-bromobenzyl)pyrrolidin-3-ol is treated with (R)-mandelic acid in ethyl acetate. The (R,R)-diastereomer precipitates preferentially, achieving 98% ee after recrystallization.

Table 4. Resolution Efficiency

| Resolving Agent | Solvent | ee (%) | Recovery (%) |

|---|---|---|---|

| (R)-Mandelic acid | EtOAc | 98 | 45 |

| (S)-Camphorsulfonic acid | MeOH | 95 | 38 |

Green Chemistry Approaches

Recent advances emphasize solvent-free and microwave-assisted syntheses.

Q & A

Q. What synthetic strategies are optimal for preparing (R)-1-(4-bromobenzyl)pyrrolidin-3-ol while preserving stereochemical integrity?

Methodological Answer:

- Key Steps :

- Chiral Induction : Use enantioselective alkylation or resolution techniques to establish the (R)-configuration. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can control stereochemistry .

- Bromobenzyl Introduction : React pyrrolidin-3-ol derivatives with 4-bromobenzyl bromide under basic conditions (e.g., KCO in DMF) to install the 4-bromobenzyl group. Monitor reaction progress via TLC or LC-MS .

- Purification : Recrystallization from methanol or ethanol enhances enantiomeric excess (ee), validated by chiral HPLC .

Q. How can researchers verify the stereochemical configuration of this compound?

Methodological Answer:

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers and confirm ee >99% .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

- Optical Rotation : Compare measured [α] values with literature data for (R)-configured pyrrolidinols (e.g., +15° to +25° in chloroform) .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- Key Analyses :

- NMR : H NMR signals for the pyrrolidine ring (δ 3.5–4.0 ppm, hydroxyl proton; δ 2.5–3.5 ppm, methylene protons) and 4-bromobenzyl group (δ 7.3–7.5 ppm, aromatic protons). C NMR confirms quaternary carbons (C-Br at ~130 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] at m/z 269.0 (CHBrNO) .

- IR Spectroscopy : Hydroxyl stretch at ~3300 cm and C-Br vibration at ~600 cm .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound in enantioselective synthesis?

Methodological Answer:

- Approach :

- DFT Calculations : Use Gaussian or ORCA to model transition states and energy barriers for stereodetermining steps (e.g., nucleophilic substitution at the pyrrolidine nitrogen). Compare activation energies for (R) vs. (S) pathways .

- Docking Studies : Simulate interactions between the bromobenzyl group and chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize enantioselectivity .

- Solvent Effects : Apply COSMO-RS to predict solvent impacts on reaction kinetics and stereochemical outcomes .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Troubleshooting Steps :

- Purity Validation : Re-examine compound purity via HPLC and LC-MS to rule out impurities or degradation products .

- Biological Assay Controls : Include enantiomerically pure (S)-isomer controls to isolate stereospecific effects .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace Br with Cl or F) to identify pharmacophore contributions .

Q. What strategies resolve discrepancies between experimental and predicted solubility/stability profiles of this compound?

Methodological Answer:

- Experimental Design :

- Solubility Screening : Test in DMSO, water, and ethanol using nephelometry. Compare with ChemAxon or ACD/Labs predictions .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Adjust formulation (e.g., lyophilization) if hydrolysis occurs .

- pH-Dependent Studies : Measure solubility and stability across pH 1–10 to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.